(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol
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Overview
Description
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol is a compound with a molecular formula of C5H10O5. It is a labeled derivative of a sugar alcohol, where two carbon atoms are isotopically labeled with carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol typically involves the isotopic labeling of glucose or other sugar precursors. The process includes:
Isotopic Labeling: Starting with a glucose molecule, specific carbon atoms are replaced with carbon-13 isotopes.
Reduction: The labeled glucose undergoes reduction to form the sugar alcohol.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This includes:
Bulk Isotopic Labeling: Using carbon-13 enriched glucose or other precursors.
Automated Reduction Processes: Employing automated systems to carry out the reduction reactions efficiently.
High-Throughput Purification: Utilizing advanced purification techniques to handle large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of simpler sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Using reagents like tosyl chloride for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler sugar alcohols.
Substitution: Formation of tosylated derivatives or other substituted products.
Scientific Research Applications
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of glucose in biological systems.
Medicine: Utilized in research on glucose metabolism and related disorders.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism by which (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol exerts its effects involves its incorporation into metabolic pathways. The carbon-13 labels allow researchers to track the compound through various biochemical processes, providing insights into the molecular targets and pathways involved in glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol: Isotopically labeled with carbon-13.
(3R,4R,5R)-(2,3-12C2)Oxane-2,3,4,5-tetrol: Non-labeled version.
(3R,4R,5R)-(2,3-14C2)Oxane-2,3,4,5-tetrol: Labeled with carbon-14.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for tracing metabolic pathways and studying biochemical processes with high precision.
Properties
IUPAC Name |
(3R,4R,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-QWNVQCSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13C@H]([13CH](O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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